molecular formula C176H312O50 B13396814 2-(2-Dodecanoyloxypropanoyloxy)propanoic acid;4-dodecoxy-4-oxobutanoic acid;4-dodecoxy-4-oxobut-2-enoic acid;2-(2-hexanoyloxypropanoyloxy)propanoic acid;4-hexoxy-4-oxobutanoic acid;4-hexoxy-4-oxobut-2-enoic acid;2-(2-octadecanoyloxypropanoyloxy)propanoic acid;4-octadecoxy-4-oxobut-2-enoic acid

2-(2-Dodecanoyloxypropanoyloxy)propanoic acid;4-dodecoxy-4-oxobutanoic acid;4-dodecoxy-4-oxobut-2-enoic acid;2-(2-hexanoyloxypropanoyloxy)propanoic acid;4-hexoxy-4-oxobutanoic acid;4-hexoxy-4-oxobut-2-enoic acid;2-(2-octadecanoyloxypropanoyloxy)propanoic acid;4-octadecoxy-4-oxobut-2-enoic acid

Cat. No.: B13396814
M. Wt: 3228 g/mol
InChI Key: GMXRPFJGVOIDDY-UHFFFAOYSA-N
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Description

The compound “2-(2-Dodecanoyloxypropanoyloxy)propanoic acid; 4-dodecoxy-4-oxobutanoic acid; 4-dodecoxy-4-oxobut-2-enoic acid; 2-(2-hexanoyloxypropanoyloxy)propanoic acid; 4-hexoxy-4-oxobutanoic acid; 4-hexoxy-4-oxobut-2-enoic acid; 2-(2-octadecanoyloxypropanoyloxy)propanoic acid; 4-octadecoxy-4-oxobut-2-enoic acid” is a complex organic molecule that belongs to the class of carboxylic acids. These compounds are characterized by the presence of a carboxyl group (-COOH) and are widely used in various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including esterification and acylation reactions. The general synthetic route can be described as follows:

    Esterification: The initial step involves the esterification of a carboxylic acid with an alcohol to form an ester.

    Acylation: The ester is then subjected to acylation reactions to introduce the desired acyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and acylation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The ester and acyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets and pathways. The carboxyl and ester groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hexanoyloxypropanoyloxy)propanoic acid
  • 4-Hexoxy-4-oxobutanoic acid
  • 4-Hexoxy-4-oxobut-2-enoic acid
  • 2-(2-Octadecanoyloxypropanoyloxy)propanoic acid
  • 4-Octadecoxy-4-oxobut-2-enoic acid

Uniqueness

This compound is unique due to its specific combination of ester and acyl groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C176H312O50

Molecular Weight

3228 g/mol

IUPAC Name

2-(2-dodecanoyloxypropanoyloxy)propanoic acid;4-dodecoxy-4-oxobutanoic acid;4-dodecoxy-4-oxobut-2-enoic acid;2-(2-hexanoyloxypropanoyloxy)propanoic acid;4-hexoxy-4-oxobutanoic acid;4-hexoxy-4-oxobut-2-enoic acid;2-(2-octadecanoyloxypropanoyloxy)propanoic acid;4-octadecoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C24H44O6.2C22H40O4.C18H32O6.C16H30O4.2C16H28O4.C12H20O6.C10H18O4.2C10H16O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;3*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15;3*1-2-3-4-5-8-14-10(13)7-6-9(11)12/h20-21H,4-19H2,1-3H3,(H,26,27);2*18-19H,2-17,20H2,1H3,(H,23,24);14-15H,4-13H2,1-3H3,(H,20,21);2-14H2,1H3,(H,17,18);2*12-13H,2-11,14H2,1H3,(H,17,18);8-9H,4-7H2,1-3H3,(H,14,15);2-8H2,1H3,(H,11,12);2*6-7H,2-5,8H2,1H3,(H,11,12)

InChI Key

GMXRPFJGVOIDDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.CCCCCCCCCCCCOC(=O)CCC(=O)O.CCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.CCCCCCOC(=O)CCC(=O)O.CCCCCCOC(=O)C=CC(=O)O.CCCCCCOC(=O)C=CC(=O)O.CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Origin of Product

United States

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